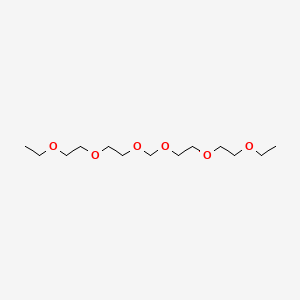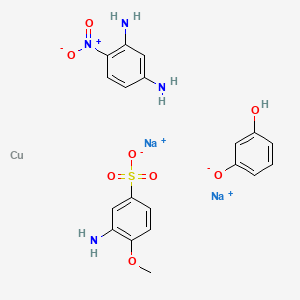
Einecs 280-007-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 280-007-5, also known as curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin is known for its anti-inflammatory, antioxidant, and potential anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of curcumin .
Industrial Production Methods
In industrial settings, curcumin is often extracted from turmeric rhizomes using solvents such as ethanol or acetone. The extraction process involves grinding the turmeric rhizomes into a fine powder, followed by solvent extraction to isolate curcumin. The extracted curcumin is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other related compounds.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has enhanced stability and bioavailability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to reduce curcumin.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Curcumin derivatives with modified functional groups
Aplicaciones Científicas De Investigación
Curcumin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color change properties.
Biology: Studied for its anti-inflammatory and antioxidant effects, which are beneficial in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Mecanismo De Acción
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. Curcumin also interacts with enzymes, cytokines, and transcription factors, leading to its diverse biological activities. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparación Con Compuestos Similares
Curcumin is often compared with other polyphenolic compounds such as resveratrol and quercetin. While all three compounds exhibit antioxidant and anti-inflammatory properties, curcumin is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Similar compounds include:
Resveratrol: Found in grapes and red wine, known for its cardioprotective effects.
Quercetin: Found in various fruits and vegetables, known for its anti-allergic and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C19H20CuN4Na2O8S |
|---|---|
Peso molecular |
574.0 g/mol |
Nombre IUPAC |
disodium;3-amino-4-methoxybenzenesulfonate;copper;3-hydroxyphenolate;4-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C7H9NO4S.C6H7N3O2.C6H6O2.Cu.2Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;7-4-1-2-6(9(10)11)5(8)3-4;7-5-2-1-3-6(8)4-5;;;/h2-4H,8H2,1H3,(H,9,10,11);1-3H,7-8H2;1-4,7-8H;;;/q;;;;2*+1/p-2 |
Clave InChI |
HJDUSPQCBUUNBC-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N.C1=CC(=CC(=C1)[O-])O.C1=CC(=C(C=C1N)N)[N+](=O)[O-].[Na+].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


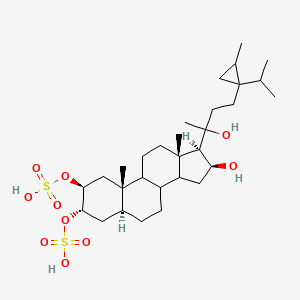



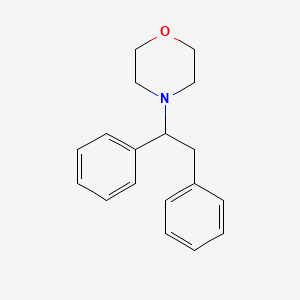
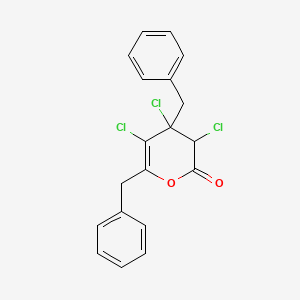
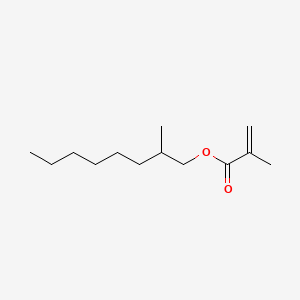
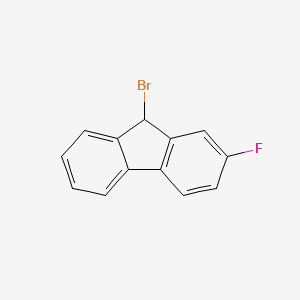
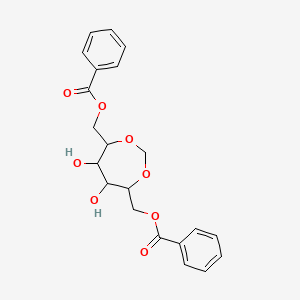

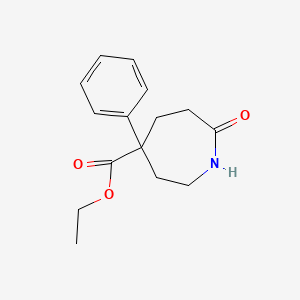
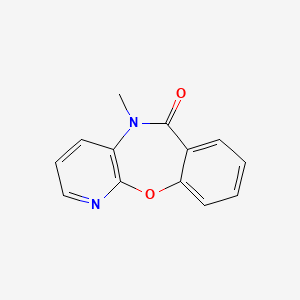
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
